molecular formula C20H14ClF3N4O2S B11252911 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11252911
M. Wt: 466.9 g/mol
InChI Key: AICCSQIGJCUOKO-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a phenylacetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate acylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted phenylacetamide derivatives from nucleophilic substitution .

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Properties

Molecular Formula

C20H14ClF3N4O2S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H14ClF3N4O2S/c1-28-18(16-8-11-4-2-3-5-15(11)30-16)26-27-19(28)31-10-17(29)25-14-9-12(20(22,23)24)6-7-13(14)21/h2-9H,10H2,1H3,(H,25,29)

InChI Key

AICCSQIGJCUOKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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